N-cyclopentyl-N'-(3-methylphenyl)oxamide
Overview
Description
N-cyclopentyl-N’-(3-methylphenyl)oxamide: is an organic compound that belongs to the class of oxamides Oxamides are diamides derived from oxalic acid This compound is characterized by the presence of a cyclopentyl group and a 3-methylphenyl group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N’-(3-methylphenyl)oxamide typically involves the reaction of cyclopentylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the oxamide by the addition of oxalyl chloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods: Industrial production of N-cyclopentyl-N’-(3-methylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the phenyl ring is replaced by another group. This can be achieved using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products:
Oxidation: Formation of oxamides with hydroxyl or carbonyl groups.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of halogenated or nitrated oxamides.
Scientific Research Applications
N-cyclopentyl-N’-(3-methylphenyl)oxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being studied for their pharmacological properties and possible use in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(3-methylphenyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
N-cyclopentyl-N’-(3-methylphenyl)oxamide can be compared with other similar compounds, such as:
N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide: This compound has a fluorine substituent on the phenyl ring, which can alter its chemical reactivity and biological activity.
N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide: The presence of an additional methyl group on the phenyl ring can affect its steric properties and interactions with other molecules.
The uniqueness of N-cyclopentyl-N’-(3-methylphenyl)oxamide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopentyl-N'-(3-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-4-8-12(9-10)16-14(18)13(17)15-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRRYIOSNFXBPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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